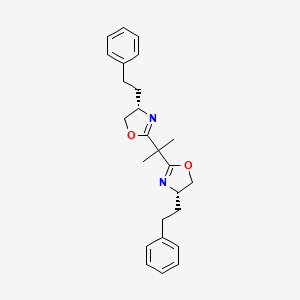
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by a propane-2,2-diyl bridge and phenethyl groups attached to each oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of Phenethyl Groups: The phenethyl groups can be introduced through nucleophilic substitution reactions using phenethyl halides and oxazole intermediates.
Formation of Propane-2,2-diyl Bridge: The final step involves the coupling of two oxazole units through a propane-2,2-diyl bridge, which can be achieved using reagents like dihalopropane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of new functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of phenethyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of phenethyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is unique due to its specific phenethyl groups, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.
特性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(4S)-4-(2-phenylethyl)-2-[2-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,23-26-21(17-28-23)15-13-19-9-5-3-6-10-19)24-27-22(18-29-24)16-14-20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3/t21-,22-/m0/s1 |
InChIキー |
DMFPKMCEAYVHLP-VXKWHMMOSA-N |
異性体SMILES |
CC(C)(C1=N[C@H](CO1)CCC2=CC=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4 |
正規SMILES |
CC(C)(C1=NC(CO1)CCC2=CC=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





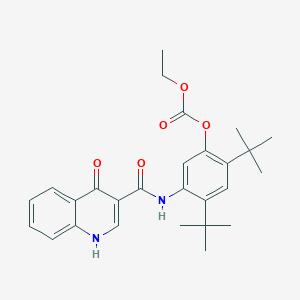

![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
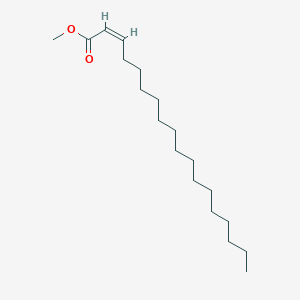
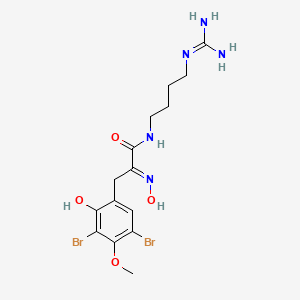
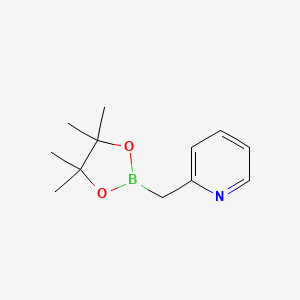

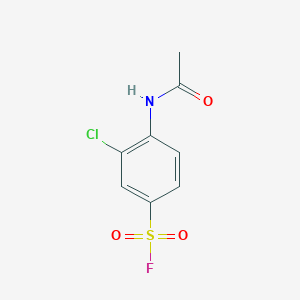
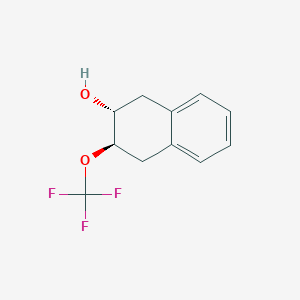
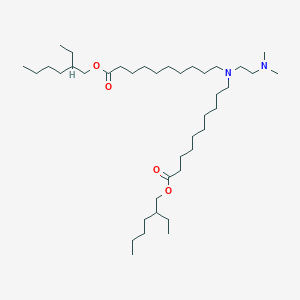
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
